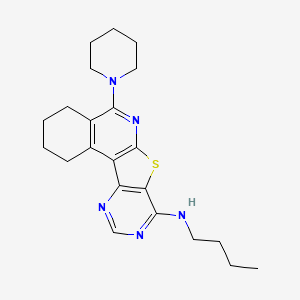![molecular formula C19H18N2O4 B14169713 1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 74191-71-2](/img/structure/B14169713.png)
1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic acid: Shares the indole core but differs in the substituents and overall structure.
Indole-2-carboxylic acid: Another indole derivative with different substitution patterns.
Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.
Uniqueness: 1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexahydro-pyridoindole framework sets it apart from other indole derivatives, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
74191-71-2 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O4/c22-18(23)12-7-2-1-6-11(12)16-17-13(9-15(21-16)19(24)25)10-5-3-4-8-14(10)20-17/h1-8,13,15-17,20-21H,9H2,(H,22,23)(H,24,25) |
Clé InChI |
FKECYHCOTMEUKR-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(NC1C(=O)O)C3=CC=CC=C3C(=O)O)NC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


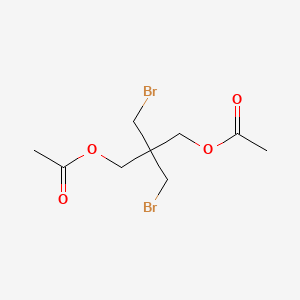
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
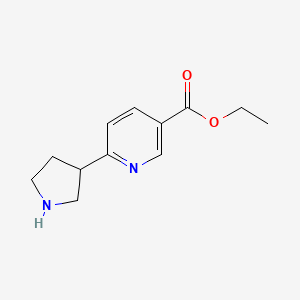

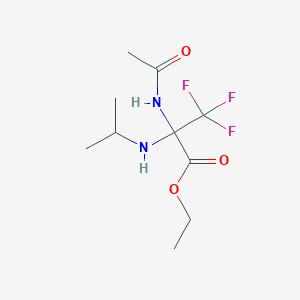
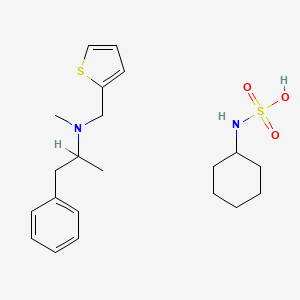
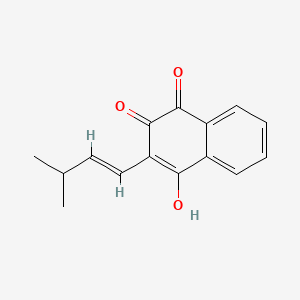
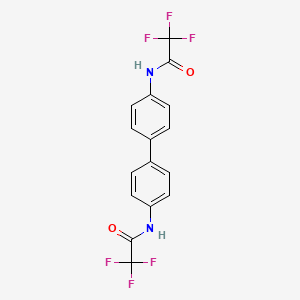
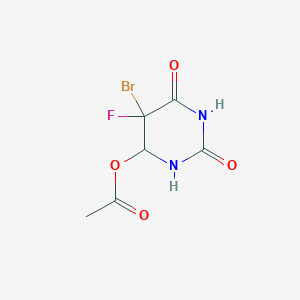
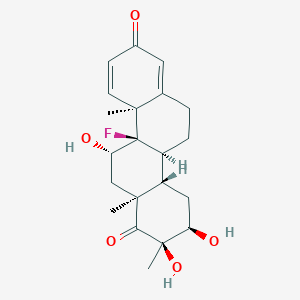
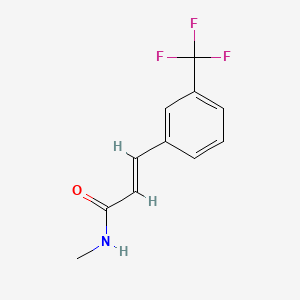
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
